2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-7-9-18(10-8-16)21-11-12-22(30)29(27-21)17(2)24(32)25-13-14-28-23(31)15-19-5-3-4-6-20(19)26-28/h7-12,15,17H,3-6,13-14H2,1-2H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUYNJQDCAXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCCN3C(=O)C=C4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)propanamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridazinone core.
- A p-tolyl group contributing to its lipophilicity.
- An ethyl chain linked to a tetrahydrocinnolin moiety.
Molecular Formula
Antitumor Activity
Research has indicated that pyridazinone derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in Cancer Letters demonstrated that a related pyridazinone derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic potential for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Pyridazinones are known to possess broad-spectrum activity against bacteria and fungi.
Research Findings:
In a screening of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli, compounds with structural similarities to our compound showed minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . This indicates potential as an antimicrobial agent.
Anti-inflammatory Properties
Pyridazinone derivatives are recognized for their anti-inflammatory activities. The presence of specific substituents in this compound may enhance its ability to modulate inflammatory pathways.
Study Insights:
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyridazinone Core: Essential for biological activity due to its ability to interact with various biological targets.
- Substituents: The p-tolyl and tetrahydrocinnolin groups enhance lipophilicity and possibly improve binding affinity to target proteins.
Data Summary
Q & A
Basic: What are the key structural features of this compound, and how do they influence synthetic strategies?
The compound features a pyridazinone core (6-oxo-pyridazine) linked to a p-tolyl group and a propanamide side chain conjugated to a tetrahydrocinnolin moiety. The pyridazinone ring is a known pharmacophore for anti-inflammatory and anti-proliferative activity, while the tetrahydrocinnolin group may enhance binding to enzymatic targets like kinases or PDE inhibitors . Synthetic strategies typically involve multi-step reactions:
- Step 1 : Condensation of p-tolylhydrazine with diketones to form the pyridazinone ring.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the propanamide-tetrahydrocinnolin segment .
Basic: What are common synthetic routes, and how are intermediates characterized?
Synthesis often employs:
- Reagents : Triethylamine (for deprotonation), DMSO/ethanol solvents, and coupling agents like EDC/HOBt for amide bond formation .
- Characterization :
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Temperature : Pyridazinone cyclization is exothermic; maintaining 60–80°C prevents side reactions .
- Catalysts : Triethylamine enhances coupling efficiency in propanamide formation .
- Solvent polarity : Ethanol improves solubility of polar intermediates, while DMSO aids in dissolving aromatic segments .
Yield optimization often requires iterative DOE (Design of Experiments) with LC-MS monitoring of intermediates .
Advanced: What methodologies are used to study biological target interactions?
- Molecular Docking : Predict binding affinity to kinases (e.g., EGFR) using PyMol or AutoDock .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) with immobilized targets .
- Enzyme Assays : IC50 determination for PDE4 or COX-2 inhibition, using fluorogenic substrates .
Advanced: How do structural analogs compare in biological activity and physicochemical properties?
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., anti-proliferative activity in AGS vs. MCF7 cells) may arise from:
- Cell line-specific metabolism : AGS cells overexpress efflux pumps, reducing intracellular drug concentration .
- Assay conditions : Variances in serum content (e.g., FBS vs. charcoal-stripped media) alter compound stability .
Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin) .
Basic: What analytical techniques confirm structural integrity and purity?
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 524.2153 [M+H]+) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrocinnolin moiety .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
Advanced: What strategies mitigate instability during storage or biological testing?
- Lyophilization : Stabilizes the compound in PBS buffer (pH 7.4) for long-term storage .
- Cryopreservation : Store at -80°C under argon to prevent oxidation of the pyridazinone ring .
- Formulation : Use cyclodextrin complexes to enhance aqueous solubility and reduce aggregation in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
